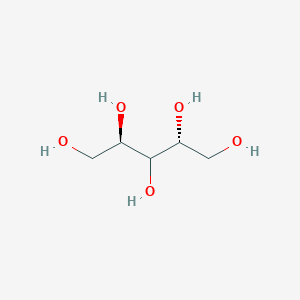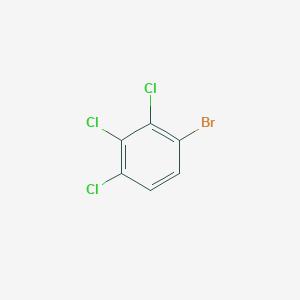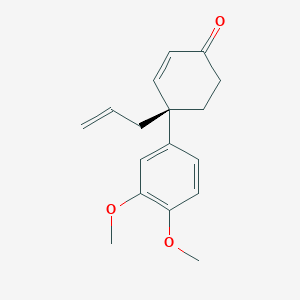
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a chalcone derivative, which means it is a compound that contains both a ketone and an enone functional group. In
Mecanismo De Acción
The mechanism of action of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of endothelial cells, and reduce the production of reactive oxygen species (ROS) in macrophages. In vivo studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can reduce inflammation and oxidative stress in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can be modified to incorporate different functional groups for specific applications. However, one limitation of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are many future directions for the study of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, including:
1. Investigation of the structure-activity relationship of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives to identify compounds with improved efficacy and selectivity.
2. Development of novel drug delivery systems for (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one to improve its bioavailability and targeting.
3. Exploration of the potential use of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the environmental impact of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives, particularly in relation to their use in agriculture.
5. Development of new materials based on (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives for various applications, such as gas storage and separation, catalysis, and sensing.
In conclusion, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is a chalcone derivative that has shown promise in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it could be a valuable tool for addressing various challenges in these fields.
Métodos De Síntesis
The synthesis of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one involves the reaction of 3,4-dimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one. The yield of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is typically around 40-50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In agriculture, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its ability to improve the growth and yield of crops. In materials science, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been used as a precursor for the synthesis of novel materials, such as metal-organic frameworks.
Propiedades
Número CAS |
866394-49-2 |
|---|---|
Nombre del producto |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one |
Fórmula molecular |
C17H20O3 |
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
(4R)-4-(3,4-dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3/c1-4-9-17(10-7-14(18)8-11-17)13-5-6-15(19-2)16(12-13)20-3/h4-7,10,12H,1,8-9,11H2,2-3H3/t17-/m1/s1 |
Clave InChI |
HOFFUVFVLXOICK-QGZVFWFLSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)[C@]2(CCC(=O)C=C2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
Sinónimos |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propenyl)-2-cyclohexen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



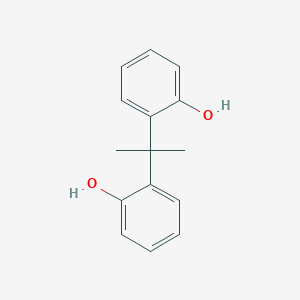
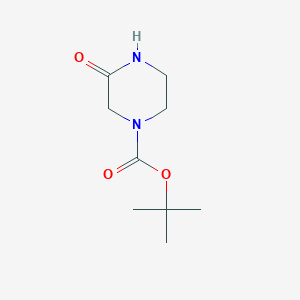
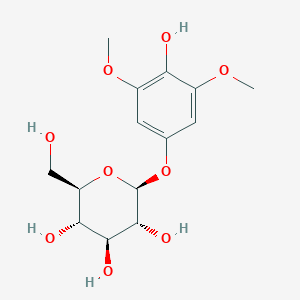
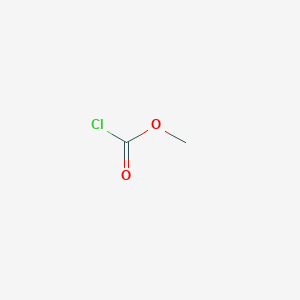
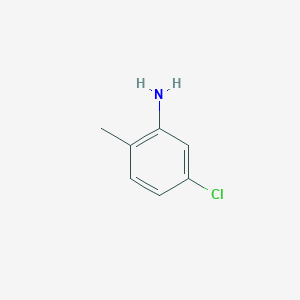
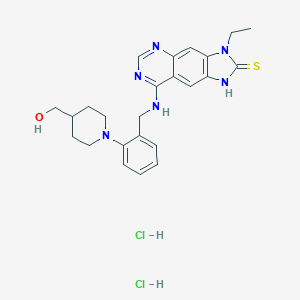
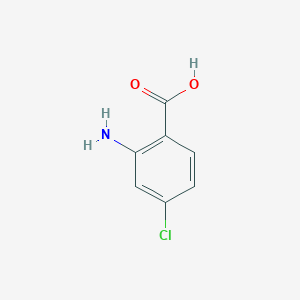
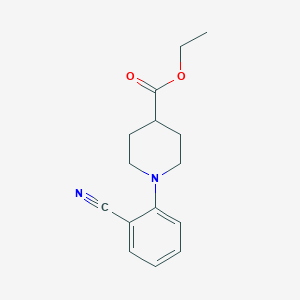
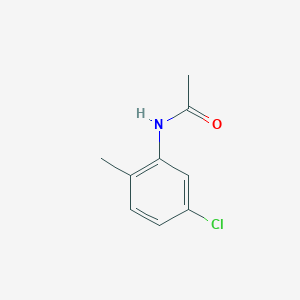
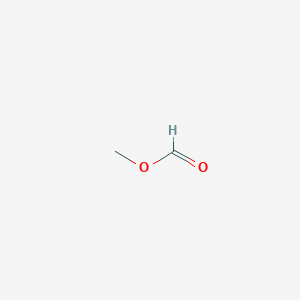
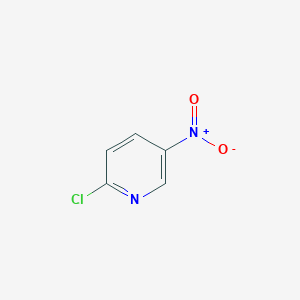
![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
